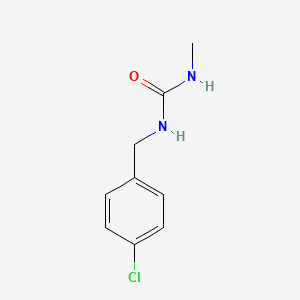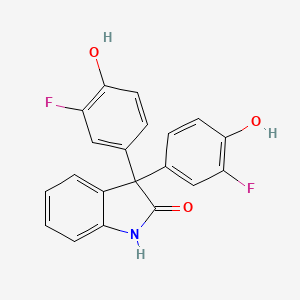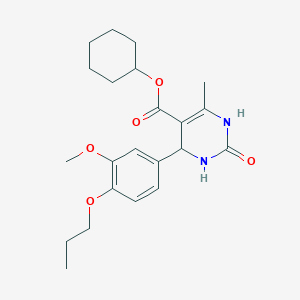
N-(4-chlorobenzyl)-N'-methylurea
説明
N-(4-chlorobenzyl)-N'-methylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMU and has been studied extensively for its biological and physiological effects.
科学的研究の応用
N-(4-chlorobenzyl)-N'-methylurea has been studied extensively for its potential applications in various fields. One of the most significant applications of CMU is in the field of cancer research. Studies have shown that CMU has potent anticancer properties and can inhibit the growth of cancer cells. Furthermore, CMU has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-N'-methylurea is not fully understood. However, studies have shown that CMU inhibits the activity of enzymes that are involved in cell division and proliferation. This inhibition leads to the arrest of cell growth and ultimately cell death. CMU has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-methylurea has been found to have significant biochemical and physiological effects. Studies have shown that CMU can induce DNA damage, leading to the activation of DNA repair mechanisms. Furthermore, CMU has been found to alter the expression of genes involved in cell cycle regulation and apoptosis. These effects make CMU a potential candidate for the development of new cancer therapies.
実験室実験の利点と制限
One of the significant advantages of N-(4-chlorobenzyl)-N'-methylurea is its high potency. CMU has been found to be effective at low concentrations, making it a cost-effective option for research laboratories. However, one of the limitations of CMU is its potential toxicity. High concentrations of CMU can have adverse effects on cell viability and may lead to cell death.
将来の方向性
There are several future directions for research on N-(4-chlorobenzyl)-N'-methylurea. One of the significant areas of research is the development of new cancer therapies based on CMU. Furthermore, studies are needed to understand the mechanism of action of CMU fully. This understanding will help in the development of more effective therapies. Another area of research is the development of new synthetic methods for CMU, which can lead to improved yields and purity.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-N'-methylurea is a chemical compound that has significant potential in scientific research. Its potent anticancer, antifungal, and antibacterial properties make it a potential candidate for the development of new therapies. The synthesis method of CMU has been optimized for high yields and purity, making it a cost-effective option for research laboratories. However, the potential toxicity of CMU is a limitation that needs to be addressed. Overall, further research on CMU is needed, and it holds promise for the development of new therapies in the future.
合成法
The synthesis of N-(4-chlorobenzyl)-N'-methylurea involves the reaction of 4-chlorobenzylamine with methyl isocyanate. This reaction takes place in the presence of a catalyst such as triethylamine and yields CMU as a white crystalline solid. This synthesis method has been widely used in research laboratories and has been optimized for high yields and purity.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-11-9(13)12-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAYRAHLBHKAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870023 | |
| Record name | N-[(4-Chlorophenyl)methyl]-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13278-62-1 | |
| Record name | NSC75937 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(4-Chlorophenyl)methyl]-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5117084.png)


![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5117097.png)
![11-methyl-4-(2-naphthylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117104.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5117115.png)
![[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5117116.png)
![ethyl 4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5117132.png)
![5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5117137.png)
![4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione](/img/structure/B5117145.png)


![methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B5117194.png)